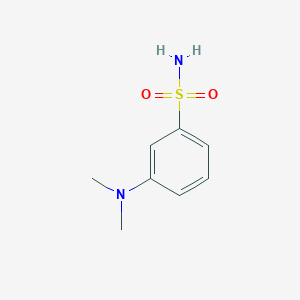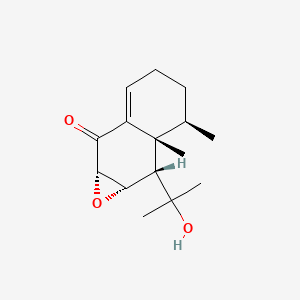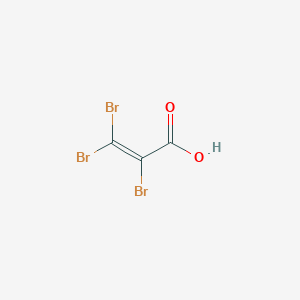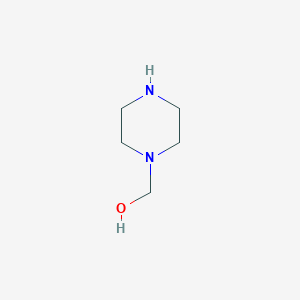
6,7-Dichloroquinoline-3-carboxylic acid
Descripción general
Descripción
6,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoline ring, and a carboxylic acid group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common method is the Friedel-Crafts acylation reaction, where quinoline is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of 6,7-Dichloroquinoline-3-carboxylic acid may involve large-scale chlorination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dichloroquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce dihydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dichloroquinoline-3-carboxylic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate the effects of quinoline derivatives on cellular processes and enzyme activities.
Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: In the chemical industry, it is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6,7-Dichloroquinoline-3-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
6,7-Dichloroquinoline-3-carboxylic acid is structurally similar to other quinoline derivatives, such as 6,7-Dimethylquinoline-3-carboxylic acid and 3,7-Dichloroquinoline-8-carboxylic acid. its unique chlorine substitution pattern and carboxylic acid group confer distinct chemical properties and reactivity compared to these compounds. These differences can influence its biological activity and industrial applications, making it a valuable compound in its own right.
List of Similar Compounds
6,7-Dimethylquinoline-3-carboxylic acid
3,7-Dichloroquinoline-8-carboxylic acid
This compound ethyl ester
Propiedades
IUPAC Name |
6,7-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQAMKOZUQRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589116 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-42-6 | |
| Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















